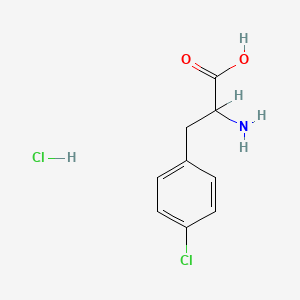

Phenylalanine, 4-chloro-, hydrochloride

描述

Phenylalanine, 4-chloro-, hydrochloride is a chemical compound with the molecular formula C9H10ClNO2·HCl It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a chlorine atom at the para position of the benzene ring

准备方法

Synthetic Routes and Reaction Conditions

Phenylalanine, 4-chloro-, hydrochloride can be synthesized through several methods. One common approach involves the chlorination of phenylalanine using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the para position of the benzene ring. The product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality. The final product is typically purified through recrystallization or chromatography to remove any impurities.

化学反应分析

Types of Reactions

Phenylalanine, 4-chloro-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydroxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.

Major Products Formed

Oxidation: Carboxylic acids, aldehydes.

Reduction: Amines, alcohols.

Substitution: Various substituted phenylalanine derivatives.

科学研究应用

Biochemical Research Applications

Inhibition of Tryptophan Hydroxylase

One of the primary applications of Phenylalanine, 4-chloro-, hydrochloride is its role as an irreversible inhibitor of tryptophan hydroxylase (TPH) . TPH is crucial in serotonin biosynthesis, converting tryptophan to 5-hydroxytryptophan (5-HTP), which is a precursor to serotonin. By inhibiting TPH, L-PCPA.HCl effectively depletes serotonin levels in various biological systems, making it a valuable tool for researchers studying serotonin metabolism and related pathways .

Modeling Serotonin-Deficient Conditions

Researchers utilize L-PCPA.HCl to model conditions associated with low serotonin levels, such as depression, anxiety, and obsessive-compulsive disorder (OCD) . By observing the physiological and behavioral changes in animal models treated with L-PCPA.HCl, scientists can gain insights into the role of serotonin in these disorders and explore potential therapeutic strategies .

Neuropharmacology and Mood Disorders

The specific action of this compound on TPH has implications for understanding mood disorders. Its ability to selectively inhibit serotonin synthesis allows researchers to investigate the neuropharmacological aspects of serotonin-related conditions. This research can lead to the development of new treatments targeting serotonin pathways .

Chemical Reagent in Laboratory Research

Beyond its biological applications, this compound serves as a chemical reagent in various laboratory settings. It can be employed in synthetic chemistry for producing more complex compounds and studying reaction mechanisms involving amino acids .

Structural Comparisons and Related Compounds

This compound shares structural similarities with several other compounds that also influence neurotransmitter synthesis. Here is a comparison table highlighting some related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| L-Phenylalanine | C₉H₁₁NO₂ | Natural amino acid; precursor to neurotransmitters |

| D-Phenylalanine | C₉H₁₁NO₂ | Enantiomer of L-phenylalanine; different properties |

| 3-Chloro-L-phenylalanine | C₉H₈ClNO₂ | Chlorination at the meta position; different biological activity |

| 4-Bromo-L-phenylalanine | C₉H₈BrNO₂ | Bromination instead of chlorination; varied reactivity |

The unique inhibitory action on TPH distinguishes this compound from these similar compounds, enhancing its value in neurobiological research .

Case Studies and Research Findings

Numerous studies have documented the effects of this compound on serotonin levels and behavior:

- Study on Depression Models : A study demonstrated that administration of L-PCPA.HCl in rodent models led to significant behavioral changes indicative of depression-like symptoms. This finding underscores its utility in modeling depressive states .

- Electrographic Effects on Epilepsy : Another research focused on the compound's impact on electrographic activity in epileptic models, revealing alterations in seizure thresholds correlated with serotonin depletion .

These case studies illustrate the compound's versatility and importance in both basic and applied research within neuropharmacology.

作用机制

Phenylalanine, 4-chloro-, hydrochloride exerts its effects primarily through the inhibition of tryptophan hydroxylase, an enzyme involved in the synthesis of serotonin . By inhibiting this enzyme, the compound reduces the production of serotonin, leading to various physiological effects. Additionally, it can modulate the expression of matrix metalloproteinases and pro-inflammatory factors, contributing to its anti-inflammatory properties .

相似化合物的比较

Similar Compounds

Phenylalanine: The parent compound, lacking the chlorine substitution.

4-Chloro-DL-phenylalanine: A racemic mixture of the D- and L- isomers.

4-Chloro-L-phenylalanine: The L-isomer of the compound.

Uniqueness

Phenylalanine, 4-chloro-, hydrochloride is unique due to its specific inhibitory effects on tryptophan hydroxylase and its ability to cross the blood-brain barrier, making it a valuable tool in neurological and pharmacological research .

生物活性

Phenylalanine, 4-chloro-, hydrochloride, also known as 4-Chloro-L-phenylalanine hydrochloride (PCPA), is a derivative of the amino acid phenylalanine. This compound has garnered significant interest in biochemical and pharmacological research due to its role as an irreversible inhibitor of tryptophan hydroxylase (TPH), the enzyme responsible for serotonin biosynthesis. This article delves into the biological activity of PCPA, highlighting its mechanisms, effects on neurotransmission, and potential therapeutic applications.

- Molecular Formula : C₉H₁₁Cl₂NO₂

- Molar Mass : Approximately 236.10 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water

PCPA acts by inhibiting TPH, which catalyzes the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), a precursor to serotonin. By blocking this enzyme, PCPA effectively reduces serotonin levels in the brain and other tissues, making it a valuable tool for studying serotonin's role in various physiological and pathological processes .

Biological Effects

The inhibition of serotonin synthesis by PCPA has been linked to several behavioral and physiological changes:

- Serotonin Depletion : Studies have shown that administration of PCPA can lead to a significant decrease in serotonin levels, impacting mood and behavior. For instance, one study reported a decrease in serotonin levels by up to 98.7% following high doses of PCPA in animal models .

- Impact on Memory and Learning : Research indicates that PCPA can affect memory reconsolidation processes. In experiments with conditioned reflexes in snails, PCPA inhibited memory reconsolidation when administered after training sessions .

- Anxiety and Depression Models : The serotonergic system's involvement in mood disorders has led researchers to use PCPA to model conditions like depression and anxiety in animals, facilitating studies on potential therapeutic interventions .

Case Studies

- Study on Contextual Memory : A study investigated the effects of PCPA on contextual memory in snails. Results indicated that PCPA administration significantly impaired memory recall when combined with environmental reminders, suggesting a critical role for serotonin in memory processes .

- Pulmonary Vascular Remodeling : Another study explored the effects of PCPA on pulmonary vascular remodeling induced by monocrotaline in rats. The findings suggested that PCPA could mitigate lung inflammation and remodeling associated with pulmonary arterial hypertension .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| L-Phenylalanine | C₉H₁₁NO₂ | Natural amino acid; precursor to neurotransmitters |

| D-Phenylalanine | C₉H₁₁NO₂ | Enantiomer; different pharmacological properties |

| 3-Chloro-L-phenylalanine | C₉H₈ClNO₂ | Chlorination at meta position; distinct biological activity |

| 4-Bromo-L-phenylalanine | C₉H₈BrNO₂ | Bromination; varied reactivity |

PCPA is distinguished by its specific inhibitory action on TPH, which is not observed in all structurally similar compounds. This unique property enhances its utility in neurobiological research .

Applications

PCPA has several applications across various fields:

- Pharmaceutical Development : It serves as a building block for drugs targeting neurological disorders.

- Peptide Synthesis : Utilized in creating modified peptides for enhanced therapeutic efficacy.

- Biochemical Research : Employed in studies investigating neurotransmitter systems.

- Analytical Chemistry : Used for quantifying amino acids in biological samples.

属性

IUPAC Name |

2-amino-3-(4-chlorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOCEDBJFKVRHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40946453 | |

| Record name | 4-Chlorophenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23633-07-0 | |

| Record name | Fenclonine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023633070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorophenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENCLONINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62DM3ZM1XT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。